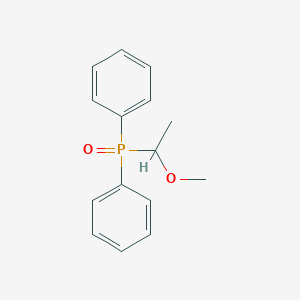

Phosphine oxide, (1-methoxyethyl)diphenyl-

Description

Contextualization within Modern Organophosphorus Chemistry

Organophosphorus chemistry has evolved significantly from its early applications in agriculture and warfare to becoming an indispensable tool in modern synthetic chemistry. nih.gov The focus has shifted towards the development of sophisticated reagents and catalysts that enable complex molecular transformations with high efficiency and selectivity. researchgate.net In this context, phosphine (B1218219) oxides, once often considered as mere byproducts of reactions like the Wittig reaction, are now recognized for their own synthetic utility. bdu.ac.in

Significance of Phosphine Oxide Derivatives in Organic Synthesis

Phosphine oxide derivatives are far from being inert byproducts. Their unique chemical and physical properties have rendered them valuable in a multitude of applications.

Ligands in Catalysis: The oxygen atom of the phosphine oxide group can coordinate to metal centers, influencing the catalytic activity and selectivity of metal complexes. mdpi.com This has led to their use in a variety of transition metal-catalyzed reactions.

Precursors to Chiral Ligands: P-chiral phosphine oxides are crucial intermediates in the synthesis of enantiomerically pure phosphine ligands, which are paramount in asymmetric catalysis. thieme-connect.comacs.orgnih.govnih.gov The synthesis of such P-stereogenic compounds is a challenging yet important area of research. nih.gov

Reagents in Synthesis: The carbanions derived from phosphine oxides can participate in a variety of carbon-carbon bond-forming reactions, similar to the well-known Horner-Wadsworth-Emmons reaction. semanticscholar.org

Functional Materials: The incorporation of the phosphine oxide moiety into larger molecular frameworks has been explored for the development of materials with specific optical or electronic properties. mdpi.com

The general utility of phosphine oxides is highlighted by the diverse synthetic methods developed for their preparation, including the oxidation of the corresponding phosphines and the reaction of diphenylphosphine (B32561) oxide with various electrophiles. wikipedia.orgorganic-chemistry.org

Overview of Current Research Trajectories for (1-Methoxyethyl)diphenylphosphine Oxide

While specific research on (1-methoxyethyl)diphenylphosphine oxide is not extensively documented in publicly available literature, its structure suggests several potential avenues of investigation. The presence of a chiral center adjacent to the phosphinoyl group is of particular interest.

Future research is likely to focus on:

Asymmetric Synthesis: The development of stereoselective synthetic routes to (1-methoxyethyl)diphenylphosphine oxide would be a key area. This would involve the use of chiral auxiliaries or asymmetric catalysis to control the configuration of the new stereocenter.

Applications in Stereoselective Reactions: Once obtained in enantiomerically pure form, this compound could be explored as a chiral ligand or a precursor to other chiral ligands for asymmetric catalysis. Its utility in diastereoselective reactions, where the existing stereocenter influences the formation of new stereocenters, would also be a logical area of study.

Horner-Wadsworth-Emmons Type Reactions: The deprotonation of the α-carbon would generate a chiral nucleophile. Its reaction with aldehydes and ketones could lead to the stereoselective synthesis of alkenes. The methoxy (B1213986) group may influence the stability and reactivity of the intermediate carbanion.

Synthesis of α,β-Unsaturated Phosphine Oxides: Elimination of methanol (B129727) from (1-methoxyethyl)diphenylphosphine oxide could provide a route to vinyldiphenylphosphine oxide, a useful Michael acceptor and dienophile in cycloaddition reactions. researchgate.netchembk.comnih.gov

The following table provides a summary of potential research directions and their significance.

| Research Trajectory | Description | Potential Significance |

| Stereoselective Synthesis | Development of methods to synthesize specific stereoisomers of (1-methoxyethyl)diphenylphosphine oxide. | Access to enantiomerically pure building blocks for asymmetric synthesis. |

| Chiral Ligand Development | Use of the enantiopure compound as a ligand in asymmetric catalysis. | Creation of new catalytic systems for the synthesis of chiral molecules. |

| Diastereoselective Reactions | Investigation of reactions where the stereocenter influences the outcome of subsequent transformations. | A tool for controlling stereochemistry in complex molecule synthesis. |

| Mechanistic Studies | Elucidation of the reaction mechanisms involving this compound, particularly the role of the α-methoxy group. | Fundamental understanding to guide the design of new reactions and reagents. |

Further investigations into the synthesis and reactivity of α-alkoxyalkyl phosphine oxides are needed to fully realize the potential of compounds like (1-methoxyethyl)diphenylphosphine oxide. doi.org

Structure

3D Structure

Properties

CAS No. |

64304-77-4 |

|---|---|

Molecular Formula |

C15H17O2P |

Molecular Weight |

260.27 g/mol |

IUPAC Name |

[1-methoxyethyl(phenyl)phosphoryl]benzene |

InChI |

InChI=1S/C15H17O2P/c1-13(17-2)18(16,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13H,1-2H3 |

InChI Key |

DMQIMZHESVGADX-UHFFFAOYSA-N |

Canonical SMILES |

CC(OC)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Methoxyethyl Diphenylphosphine Oxide

Established Preparative Routes to α-Alkoxy Phosphine (B1218219) Oxides

The preparation of α-alkoxy phosphine oxides, including (1-Methoxyethyl)diphenylphosphine oxide, can be achieved through several established synthetic routes. These methods often involve the formation of a crucial phosphorus-carbon bond and the introduction of the α-alkoxy functional group.

Synthesis from Chlorodiphenylphosphine and Acetals

A common and direct method for the synthesis of α-alkoxy phosphine oxides involves the reaction of chlorodiphenylphosphine with acetals or their equivalents. While specific literature detailing the direct reaction with 1,1-dimethoxyethane to yield (1-Methoxyethyl)diphenylphosphine oxide is not abundant, the general principle involves the nucleophilic attack of the phosphorus on an electrophilic carbon, followed by an Arbuzov-type rearrangement. A related approach involves the reaction of chlorodiphenylphosphine oxide with N,O-acetals, which readily yields the corresponding α-amino phosphine oxides, suggesting the feasibility of a similar reaction with O,O-acetals.

Multi-step Reaction Sequences in Chemical Synthesis

Multi-step reaction sequences provide a versatile approach to (1-Methoxyethyl)diphenylphosphine oxide, often allowing for greater control over the final product's structure and purity. A prominent multi-step method involves the Horner-Wittig reaction, where (1-Methoxyethyl)diphenylphosphine oxide serves as a key precursor. The synthesis of this precursor can be accomplished through various means, including the reaction of a diphenylphosphinoyl-stabilized carbanion with an appropriate electrophile. For instance, diphenyl(methoxymethyl)phosphine oxide can be deprotonated with a strong base, such as n-butyllithium, to form a lithium derivative. This nucleophilic species can then react with an electrophile like methyl iodide to introduce the ethyl group, followed by appropriate workup to yield the target molecule. These multi-step approaches are valuable as they can be adapted to introduce various substituents and functionalities into the final phosphine oxide structure. Diphenyl(methoxymethyl)- and diphenyl-(1-methoxyethyl)-phosphine oxides form lithium derivatives which readily add to aldehydes and ketones. The resulting adducts can be separated into crystalline diastereoisomers, each of which yields a single geometrical isomer of a vinyl ether upon treatment with a base researchgate.net.

Development of Stereoselective Synthetic Pathways

The synthesis of enantiomerically enriched phosphine oxides is of significant interest due to their application as chiral ligands and auxiliaries in asymmetric catalysis. The development of stereoselective pathways to (1-Methoxyethyl)diphenylphosphine oxide focuses on controlling the stereochemistry at both the phosphorus center and the α-carbon.

Strategies for Chiral Induction at the α-Carbon Center

Introducing chirality at the α-carbon of (1-Methoxyethyl)diphenylphosphine oxide can be achieved through several strategies. One approach involves the diastereoselective addition of nucleophiles to a chiral precursor. For example, the addition of a methyl group from a chiral organometallic reagent to an appropriate acylphosphine oxide could proceed with facial selectivity, governed by the existing stereochemistry of the chiral auxiliary attached to the phosphorus atom or the reagent.

Another strategy involves the use of chiral auxiliaries to direct the stereochemical outcome of the reaction. These auxiliaries can be temporarily attached to the phosphine oxide moiety and subsequently removed after the stereocenter at the α-carbon has been established. Although specific examples for (1-Methoxyethyl)diphenylphosphine oxide are not extensively documented, the general principles of using chiral auxiliaries are well-established in the synthesis of other chiral phosphine oxides nsf.gov.

Asymmetric Synthesis Approaches for Phosphine Oxide Formation

Several methods have been developed for the asymmetric synthesis of P-chiral phosphine oxides, including:

Kinetic Resolution: This method involves the selective reaction of one enantiomer of a racemic secondary phosphine oxide with a chiral reagent or catalyst, leaving the other enantiomer unreacted. This approach has been successfully used to obtain enantioenriched secondary and tertiary P-chiral phosphine oxides nih.gov.

Chiral Auxiliaries: As mentioned earlier, chiral auxiliaries can be employed to control the configuration at the phosphorus center during the synthesis. The auxiliary is later removed to yield the enantiomerically enriched phosphine oxide nsf.gov.

Asymmetric Catalysis: The use of chiral transition metal catalysts to promote the enantioselective formation of P-C bonds is a powerful strategy. For instance, palladium-catalyzed asymmetric hydrophosphinylation of dienes has been shown to produce chiral allylic phosphine oxides with high enantioselectivity.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and stereoselectivity of the synthesis of (1-Methoxyethyl)diphenylphosphine oxide. Key parameters that are often tuned include the choice of solvent, temperature, base, and catalyst.

In the context of the Horner-Wittig reaction, where (1-Methoxyethyl)diphenylphosphine oxide is a key reagent, the conditions for its generation and subsequent reaction with carbonyl compounds are critical. The choice of base for the deprotonation of the phosphine oxide can significantly influence the stereochemical outcome of the olefination reaction. For instance, the use of different bases such as n-butyllithium, sodium hydride, or potassium tert-butoxide can lead to varying E/Z selectivity of the resulting alkene.

The following table summarizes the optimization of the Horner-Wadsworth-Emmons reaction, a related olefination reaction, highlighting the impact of different bases and solvents on the yield and stereoselectivity. While not directly for the synthesis of the target phosphine oxide, it illustrates the importance of reaction condition optimization in related transformations.

| Entry | Base | Solvent | Yield (%) | E/Z Ratio |

| 1 | NaH | THF | 75 | 95:5 |

| 2 | KHMDS | Toluene | 82 | >99:1 |

| 3 | LiHMDS | THF | 78 | 90:10 |

| 4 | DBU | CH3CN | 65 | 85:15 |

This table is a representative example of optimization studies in related olefination reactions and does not represent data for the direct synthesis of (1-Methoxyethyl)diphenylphosphine oxide.

Mechanistic Investigations of Transformations Involving 1 Methoxyethyl Diphenylphosphine Oxide

Elucidation of Reactive Intermediates and Transition States

Transformations involving (1-methoxyethyl)diphenylphosphine oxide are characterized by the formation of key reactive intermediates, the structures of which dictate the course and stereochemical outcome of the reactions. A primary reactive species is the phosphine (B1218219) oxide-stabilized carbanion, generated by deprotonating the carbon atom alpha to the phosphine oxide group. acs.org The stability of this carbanion is a crucial factor in its formation and reactivity.

In reactions analogous to the Horner-Wadsworth-Emmons (HWE) olefination, this carbanion acts as a potent nucleophile. clockss.org The reaction with aldehydes or ketones proceeds through a nucleophilic addition to the carbonyl group. This addition is generally the rate-limiting step and leads to the formation of diastereomeric β-hydroxyphosphine oxide intermediates. wikipedia.org These intermediates then cyclize to form a four-membered ring intermediate known as an oxaphosphetane. clockss.orgnrochemistry.com The subsequent decomposition of this oxaphosphetane, through a process of cis-elimination, yields the final alkene product and a diphenylphosphinate (B8688654) salt. clockss.org The stereochemistry of the resulting alkene is influenced by the thermodynamics of the intermediate steps and the transition states leading to the oxaphosphetane. nrochemistry.com

Computational studies, often employing Density Functional Theory (DFT), have provided significant insights into the geometry and energy of these transition states. iaea.org For example, theoretical models help to explain the preference for the formation of (E)-alkenes in many HWE-type reactions by showing that the transition state leading to the trans-olefin is lower in energy. nrochemistry.com The structure and dynamics of phosphorus-stabilized carbanions have been extensively compared through theoretical, crystallographic, and solution-state studies, providing a comprehensive understanding of these crucial intermediates. acs.org

Detailed Analysis of Anodic Olefin Coupling Mechanisms for Polycyclic Enone Construction

Anodic olefin coupling reactions offer a powerful strategy for constructing complex molecular frameworks, including polycyclic structures. researchgate.net These electrochemical methods can generate radical cation intermediates under mild conditions, initiating cyclization cascades. nih.gov In this context, the electrochemical oxidation of an enol ether or a similar electron-rich olefin generates a radical cation, which can then be trapped intramolecularly by another olefin to forge a new carbon-carbon bond and form a cyclic system. researchgate.netnih.gov

While direct involvement of (1-methoxyethyl)diphenylphosphine oxide in anodic olefin coupling for polycyclic enone construction is not extensively detailed in readily available literature, the broader field of electrochemical synthesis of organophosphorus compounds provides mechanistic parallels. beilstein-journals.orgnih.gov For instance, diphenylphosphine (B32561) oxides can be involved in electrochemical C–P bond formation through radical pathways. nih.gov Mechanistic studies involving radical scavengers like TEMPO have confirmed the presence of radical intermediates in such electrochemical reactions. nih.gov

A plausible mechanism for constructing polycyclic enones could involve the generation of a radical cation from an appropriate unsaturated precursor. This intermediate could then undergo a cyclization cascade. The phosphine oxide moiety could be pre-installed in the substrate to influence the stereochemical course of the cyclization or could be introduced in a subsequent step. The electrochemical approach is advantageous as it often avoids the need for harsh chemical oxidants. confex.com

Understanding Nucleophilic and Electrophilic Reactivity Profiles of the Phosphine Oxide Moiety

The diphenylphosphine oxide moiety in (1-methoxyethyl)diphenylphosphine oxide exhibits a dual reactivity profile, capable of acting as both a nucleophile and an electrophile.

Nucleophilic Character: The oxygen atom of the phosphoryl group (P=O) is Lewis basic due to the presence of lone pairs of electrons. iaea.orgresearchgate.net This allows it to act as a hydrogen bond acceptor and to coordinate with metal centers. This coordination can influence the reactivity and selectivity of various chemical transformations. The basicity and, therefore, the nucleophilicity of the phosphoryl oxygen is a key factor in the extraction capabilities of phosphine oxides and related compounds. iaea.org In some reactions, triphenylphosphine (B44618) oxide has been shown to act as a ligand, where its catalytic activity is related to its nucleophilic character. nih.gov

Electrophilic Character: The phosphorus atom in the phosphine oxide group is electron-deficient due to the electronegativity of the oxygen and the attached phenyl groups, making it an electrophilic center. mdpi.com This electrophilicity can be harnessed by activating the P=O bond with an anhydride, for example, followed by reduction. researchgate.net The phosphorus atom can be attacked by strong nucleophiles. Furthermore, secondary phosphine oxides can undergo electrophilic fluorination at the phosphorus center using reagents like Selectfluor, highlighting the susceptibility of the phosphorus atom to electrophilic attack. organic-chemistry.org This dual reactivity allows the phosphine oxide group to participate in a wide array of chemical reactions, either by direct interaction at the phosphorus or oxygen atom or by influencing the reactivity of adjacent atoms. researchgate.net

Kinetic and Thermodynamic Studies of Key Chemical Reactions

Kinetic and thermodynamic studies of reactions involving phosphine oxides, particularly the Horner-Wadsworth-Emmons (HWE) reaction, have been crucial for understanding their mechanisms and selectivity.

In the HWE reaction, the initial deprotonation of the phosphonate (B1237965) (or phosphine oxide) is followed by a nucleophilic attack on the carbonyl compound, which is the rate-limiting step. wikipedia.org The stereochemical outcome, leading to predominantly (E)-alkenes, is often under thermodynamic control. researchgate.net The stability of the intermediates and the transition states leading to them determines the product distribution. The use of certain reagents and conditions, such as electron-withdrawing groups on the phosphonate and specific base/solvent systems (Still-Gennari modification), can alter the kinetics of the elimination step to favor the formation of (Z)-alkenes. wikipedia.org

While specific kinetic and thermodynamic data for (1-methoxyethyl)diphenylphosphine oxide are not readily compiled in public sources, the principles are well-established for the broader class of compounds. The acidity of the α-proton is significantly increased by the electron-withdrawing phosphine oxide group, facilitating its removal by a base. The subsequent steps' rates and equilibria are influenced by steric and electronic factors of all reactants.

Below is an illustrative table of the type of data obtained from such studies.

| Reaction Step | Reactants | Conditions | Parameter | Value |

| Deprotonation | α-Aryl-diethylphosphonate | KHMDS, THF, -78 °C | pKa | ~20-25 (Est.) |

| Olefination | Phosphonate carbanion + Benzaldehyde | THF | ΔG‡ (E-pathway) | Lower |

| Olefination | Phosphonate carbanion + Benzaldehyde | THF | ΔG‡ (Z-pathway) | Higher |

This table is for illustrative purposes to show the type of data generated in kinetic and thermodynamic studies of HWE reactions and does not represent specific experimental values for the title compound.

These studies are fundamental for optimizing reaction conditions to achieve desired yields and stereoselectivity in the synthesis of alkenes.

Applications of 1 Methoxyethyl Diphenylphosphine Oxide in Complex Organic Synthesis

Strategic Utility in Carbon-Carbon Bond Formation

Information regarding the strategic use of (1-Methoxyethyl)diphenylphosphine oxide in carbon-carbon bond formation is not available in the public domain.

Methodologies for Polycyclic Enone Construction

Specific methodologies employing (1-Methoxyethyl)diphenylphosphine oxide for the construction of polycyclic enones could not be found in the surveyed literature.

Employment in Intramolecular Cyclization Reactions

While intramolecular cyclizations are a common strategy in organic synthesis, the specific employment of (1-Methoxyethyl)diphenylphosphine oxide in such reactions is not documented in accessible sources.

Contributions to Formal Total Synthesis of Natural Products and Analogues

There is no publicly available information detailing the contributions of (1-Methoxyethyl)diphenylphosphine oxide to the formal total synthesis of natural products.

Diastereoselective Formal Total Synthesis of (±)-Stemodin

A search of the scientific literature did not reveal any reports on the use of (1-Methoxyethyl)diphenylphosphine oxide in the diastereoselective formal total synthesis of (±)-Stemodin.

Roles in Tetracyclic Diterpene Synthesis

The specific roles of (1-Methoxyethyl)diphenylphosphine oxide in the synthesis of tetracyclic diterpenes are not described in the available literature.

Integration into Cascade and Tandem Reaction Sequences

No information could be located regarding the integration of (1-Methoxyethyl)diphenylphosphine oxide into cascade or tandem reaction sequences.

Stereochemical Control and Asymmetric Induction in Reactions of 1 Methoxyethyl Diphenylphosphine Oxide

Diastereoselective Outcomes in Synthetically Relevant Transformations

The addition of carbanions derived from phosphine (B1218219) oxides to carbonyl compounds, a key step in the Horner-Wittig reaction, is a powerful method for the synthesis of alkenes. The stereochemistry of the intermediate β-hydroxy phosphine oxide adduct dictates the geometry of the final alkene product.

In reactions involving chiral α-alkoxy phosphine oxides, the alkoxy group can exert significant steric and electronic influence, leading to high levels of diastereoselectivity in the initial addition step. For a compound like (1-methoxyethyl)diphenylphosphine oxide, deprotonation would form a lithiated species. Its subsequent reaction with an aldehyde would lead to the formation of one of two diastereomeric β-hydroxy phosphine oxide adducts, typically designated as erythro or threo. The relative stereochemistry is controlled by the facial selectivity of the approach of the chiral phosphine oxide anion to the prochiral aldehyde.

While specific data for (1-methoxyethyl)diphenylphosphine oxide is unavailable, studies on similar phosphine oxides have demonstrated that high diastereoselectivity can be achieved. For instance, the addition of the lithium derivative of ethyldiphenylphosphine oxide to benzaldehyde shows a preference for the erythro adduct, which upon elimination yields the (Z)-alkene.

Table 1: Hypothetical Diastereoselective Addition to Benzaldehyde This table is illustrative and not based on experimental data for the specified compound.

| Entry | Aldehyde | Base | Temperature (°C) | Diastereomeric Ratio (erythro:threo) |

|---|---|---|---|---|

| 1 | Benzaldehyde | n-BuLi | -78 | Not Available |

Enantioselective Applications and Potential as a Chiral Auxiliary

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. For (1-methoxyethyl)diphenylphosphine oxide to function as a chiral auxiliary, it would need to be resolved into its individual enantiomers. Each enantiomer could then be used to prepare enantiomerically enriched products.

The general strategy would involve:

Attachment: Covalently bonding the enantiomerically pure phosphine oxide to a substrate.

Stereoselective Reaction: Performing a reaction where the chiral phosphine oxide moiety directs the formation of a new stereocenter with high enantioselectivity.

Cleavage: Removing the phosphine oxide auxiliary to yield the enantiomerically enriched product.

Although no studies have documented the use of (1-methoxyethyl)diphenylphosphine oxide as a chiral auxiliary, the broader class of chiral phosphine oxides has been employed in this capacity. The phosphorus atom itself can be a stereocenter, or chirality can be introduced via a chiral substituent, as is the case here with the 1-methoxyethyl group. The efficacy of such an auxiliary would depend on its ability to create a highly ordered transition state, leading to a significant energy difference between the pathways that form the two enantiomeric products.

Influence of Substrate and Reagent Design on Stereoselectivity

The stereochemical outcome of reactions involving chiral phosphine oxides is highly dependent on several factors, including the structure of the substrate, the nature of the reagents, and the reaction conditions.

Substrate Effects: The steric bulk of both the phosphine oxide reagent and the reacting substrate (e.g., an aldehyde or ketone) is critical. Larger substituents on either reactant can enhance facial selectivity by creating a more pronounced steric differentiation in the transition state. For example, the reaction of a chiral phosphine oxide with a sterically hindered aldehyde would be expected to proceed with higher diastereoselectivity than with a less hindered one.

Reagent Effects:

Base: The choice of base for deprotonation (e.g., n-BuLi, LDA, KHMDS) can influence the aggregation state and geometry of the resulting carbanion, which in turn affects stereoselectivity.

Solvent: The polarity and coordinating ability of the solvent can impact the stability of the transition states and the solubility of intermediates. Aprotic solvents like THF are commonly used.

Additives: The presence of metal salts (e.g., LiCl, MgBr₂) can lead to chelation control, altering the geometry of the transition state and potentially reversing or enhancing diastereoselectivity.

Table 2: Factors Influencing Stereoselectivity in Horner-Wittig Type Reactions This table outlines general principles as specific data for the target compound is not available.

| Factor | Influence on Stereoselectivity | Expected Trend |

|---|---|---|

| Steric bulk of aldehyde | Increased steric hindrance | Higher diastereoselectivity |

| Counterion of base (e.g., Li+, Na+, K+) | Affects chelation and transition state geometry | Can alter diastereomeric ratio |

| Solvent Polarity | Influences transition state stability | Can impact diastereoselectivity |

Advanced Spectroscopic and Spectrometric Approaches for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of magnetically active nuclei.

One-Dimensional NMR (¹H, ¹³C, ³¹P) for Structural Assignment

One-dimensional NMR spectroscopy provides fundamental information about the structure of (1-methoxyethyl)diphenyl-phosphine oxide. Proton (¹H), carbon-13 (¹³C), and phosphorus-31 (³¹P) NMR spectra each offer unique and complementary data for the definitive assignment of the molecule's constitution.

¹H NMR Spectroscopy:

The ¹H NMR spectrum of (1-methoxyethyl)diphenyl-phosphine oxide reveals the number of distinct proton environments and their neighboring atoms. The spectrum, recorded in deuterated chloroform (CDCl₃), displays characteristic signals for the aromatic protons of the two phenyl groups, as well as for the protons of the 1-methoxyethyl group. The phenyl protons appear as a multiplet in the aromatic region (δ 7.95-7.25 ppm), integrating to ten protons. The methine proton of the ethyl group is observed as a quartet at approximately 4.30 ppm, with its splitting pattern arising from coupling to the adjacent methyl protons. The methoxy (B1213986) group protons appear as a sharp singlet at around 3.20 ppm, and the terminal methyl protons of the ethyl group present as a doublet at approximately 1.55 ppm, split by the neighboring methine proton.

Interactive Data Table: ¹H NMR Data for (1-methoxyethyl)diphenyl-phosphine oxide

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.95-7.25 | Multiplet | - | 10H | 2 x C₆H₅ |

| 4.30 | Quartet | 7.5 | 1H | P-CH(OMe)Me |

| 3.20 | Singlet | - | 3H | OMe |

| 1.55 | Doublet | 7.5 | 3H | CH-Me |

¹³C and ³¹P NMR Spectroscopy:

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Determination

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule. While specific 2D NMR data for (1-methoxyethyl)diphenyl-phosphine oxide are not available in the consulted literature, the application of standard techniques such as COSY, HSQC, and HMBC would be instrumental in a comprehensive structural analysis.

COSY (Correlation Spectroscopy): A COSY experiment would reveal proton-proton coupling networks. For instance, it would show a correlation between the methine proton at δ 4.30 ppm and the methyl protons at δ 1.55 ppm, confirming the ethyl fragment.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would establish direct one-bond correlations between protons and their attached carbons. This would allow for the unambiguous assignment of the carbon signals for the CH, CH₃, and OCH₃ groups.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment would provide information about longer-range (2-3 bond) correlations between protons and carbons. This would be crucial for confirming the connectivity between the phenyl rings and the phosphorus atom, and between the 1-methoxyethyl group and the phosphorus atom.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. The mass spectrum of (1-methoxyethyl)diphenyl-phosphine oxide shows a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 260. This corresponds to the molecular weight of the compound with the chemical formula C₁₅H₁₇O₂P, confirming its elemental composition.

Interactive Data Table: Mass Spectrometry Data for (1-methoxyethyl)diphenyl-phosphine oxide

| m/z | Ion |

| 260 | [M]⁺ |

Further analysis of the fragmentation pattern in the mass spectrum would provide valuable structural information. Expected fragmentation pathways would involve the cleavage of the P-C and C-O bonds, leading to the formation of characteristic fragment ions that would further support the proposed structure.

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Group Signatures

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of (1-methoxyethyl)diphenyl-phosphine oxide, recorded as a thin film, exhibits several characteristic absorption bands that are indicative of its structure. A strong absorption band is observed in the region of 1200 cm⁻¹, which is characteristic of the P=O stretching vibration in phosphine (B1218219) oxides. The presence of the phenyl groups is confirmed by absorption bands around 1440 cm⁻¹ (C=C stretching) and in the fingerprint region, including a strong band at approximately 700 cm⁻¹, which is typical for monosubstituted benzene rings. The C-O stretching vibrations of the methoxy group are expected to appear in the region of 1120-1070 cm⁻¹.

Interactive Data Table: IR Spectroscopy Data for (1-methoxyethyl)diphenyl-phosphine oxide

| Wavenumber (cm⁻¹) | Assignment |

| 1440 | C=C (aromatic) |

| 1200 | P=O |

| 1120 | C-O |

| 1070 | C-O |

| 700 | C-H out-of-plane bend (aromatic) |

Computational and Theoretical Studies on 1 Methoxyethyl Diphenylphosphine Oxide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. For phosphine (B1218219) oxides, DFT calculations are instrumental in understanding the nature of the phosphorus-oxygen (P=O) bond, the charge distribution within the molecule, and the energies of the frontier molecular orbitals (HOMO and LUMO).

The electronic structure of phosphine oxides is characterized by a highly polar P=O bond, which is best described as a dative bond or a semipolar P⁺-O⁻ interaction, rather than a true double bond. This is supported by computational analyses that show a significant negative charge on the oxygen atom. DFT studies on various phosphine oxides have consistently shown that the P=O bond has both σ and π character, with the latter involving phosphorus 3d-orbitals to some extent. The substituents on the phosphorus atom significantly influence the electronic properties. In (1-Methoxyethyl)diphenylphosphine Oxide, the two phenyl groups are electron-withdrawing through resonance, while the (1-methoxyethyl) group has a more complex electronic effect, being primarily an electron-donating group through induction.

DFT calculations can be used to predict reactivity indices such as the HOMO-LUMO gap, which is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. For triphenylphosphine (B44618) oxide derivatives used in materials science, DFT has been employed to calculate the energies of the lowest singlet (S₁) and triplet (T₁) excited states, which is crucial for designing materials for applications like organic light-emitting diodes (OLEDs) nih.govingentaconnect.com. Similar calculations for (1-Methoxyethyl)diphenylphosphine Oxide could predict its potential utility in materials science.

Table 1: Representative Calculated Electronic Properties of Substituted Phosphine Oxides from DFT Studies

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Triphenylphosphine Oxide (PO) Derivative 1 | -7.25 | -1.15 | 6.10 |

| Triphenylphosphine Oxide (PO) Derivative 2 | -6.50 | -1.50 | 5.00 |

| Triphenylphosphine Oxide (PO) Derivative 3 | -6.89 | -1.89 | 5.00 |

Note: The data in this table is illustrative and based on findings for various triphenylphosphine oxide derivatives designed for specific applications nih.govingentaconnect.com. The exact values for (1-Methoxyethyl)diphenylphosphine Oxide would require specific calculations.

The reactivity of the phosphoryl oxygen is a key aspect of phosphine oxide chemistry. Computational studies have explored the basicity of the phosphoryl oxygen, which is crucial for its role as a ligand in coordination chemistry and as a catalyst. The electron density at the phosphoryl oxygen can be modulated by the substituents on the phosphorus atom.

Molecular Dynamics Simulations for Conformational Analysis and Ligand Binding

Molecular Dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. For a flexible molecule like (1-Methoxyethyl)diphenylphosphine Oxide, which has several rotatable bonds, MD simulations can provide a detailed picture of its conformational landscape.

The conformational preferences of the phenyl groups and the (1-methoxyethyl) side chain can be explored through MD simulations. This involves calculating the potential energy surface of the molecule as a function of its dihedral angles. The results of such simulations can identify the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule might interact with other molecules or biological targets.

In the context of ligand binding, MD simulations can be used to study the interactions between (1-methoxyethyl)diphenylphosphine oxide and a metal center or a protein active site. Phosphine oxides are known to act as ligands in coordination complexes, binding to metal ions through the phosphoryl oxygen. MD simulations can reveal the stability of these complexes, the nature of the non-covalent interactions involved, and the dynamic behavior of the ligand within the binding pocket. For instance, MD simulations have been used to investigate the binding affinities of organophosphorus compounds in various systems nih.gov.

Table 2: Potential Applications of MD Simulations for (1-Methoxyethyl)diphenylphosphine Oxide

| Application | Information Gained |

| Conformational Analysis | Identification of low-energy conformers, rotational energy barriers, and flexibility of the molecule. |

| Ligand-Receptor Interactions | Binding modes, interaction energies, and stability of the complex with a target receptor. |

| Solvation Effects | Understanding how the solvent environment influences the conformation and reactivity of the molecule. |

In Silico Modeling of Reaction Mechanisms and Transition State Geometries

In silico modeling of reaction mechanisms provides a detailed, step-by-step understanding of how chemical reactions occur. For reactions involving (1-Methoxyethyl)diphenylphosphine Oxide, computational methods can be used to map out the entire reaction pathway, including the identification of reactants, products, intermediates, and transition states.

A key application of these methods is the calculation of activation energies, which determine the rate of a chemical reaction. By locating the transition state structure and calculating its energy relative to the reactants, the feasibility of a proposed reaction mechanism can be assessed. For example, computational studies have been conducted on the pyrolysis of phosphine oxides, which is believed to proceed through a concerted reaction with a cyclic transition state unl.edu. The geometries and charge distributions of these transition states were calculated to understand the factors influencing the reactivity unl.edu.

For (1-Methoxyethyl)diphenylphosphine Oxide, in silico modeling could be applied to study a variety of reactions, such as its reduction to the corresponding phosphine, or its participation as a catalyst or ligand in organic transformations. DFT calculations are particularly well-suited for locating transition state geometries and calculating activation barriers.

Table 3: Key Parameters Obtained from In Silico Modeling of Reaction Mechanisms

| Parameter | Description |

| Reaction Energy (ΔE_rxn) | The overall energy change of the reaction (products - reactants). |

| Activation Energy (E_a) | The energy barrier that must be overcome for the reaction to occur. |

| Transition State Geometry | The molecular structure at the highest point on the reaction pathway. |

| Imaginary Frequency | A vibrational mode with a negative frequency, confirming a true transition state. |

Prediction of Spectroscopic Parameters and Reactivity Profiles

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for their characterization. For (1-Methoxyethyl)diphenylphosphine Oxide, methods like DFT can be used to predict its nuclear magnetic resonance (NMR) and infrared (IR) spectra.

The prediction of NMR chemical shifts is a common application of computational chemistry. By calculating the magnetic shielding tensors of the nuclei in the molecule, the chemical shifts of ¹H, ¹³C, and ³¹P can be predicted. These predicted spectra can then be compared with experimental data to confirm the structure of the molecule. There are various established workflows for predicting experimental NMR spectra with a good degree of accuracy github.iouncw.edunmrdb.org.

Table 4: Predicted Spectroscopic Data for a Generic Diphenylphosphine (B32561) Oxide Derivative

| Spectroscopic Technique | Predicted Parameter | Typical Calculated Value Range |

| ³¹P NMR | Chemical Shift (δ) | 20 - 40 ppm |

| ¹³C NMR | Phenyl C-1 Chemical Shift (δ) | 130 - 135 ppm |

| IR Spectroscopy | P=O Stretching Frequency (ν) | 1150 - 1200 cm⁻¹ |

Note: These values are representative for diphenylphosphine oxide derivatives and the exact values for (1-Methoxyethyl)diphenylphosphine Oxide would depend on its specific geometry and electronic structure.

By combining the insights from electronic structure calculations, molecular dynamics simulations, and mechanistic modeling, a comprehensive reactivity profile for (1-Methoxyethyl)diphenylphosphine Oxide can be constructed. This profile can predict how the molecule is likely to behave under different reaction conditions and guide its application in various fields of chemistry.

Derivatives and Analogues of 1 Methoxyethyl Diphenylphosphine Oxide: Synthesis and Reactivity Profiles

Synthesis of Novel α-Substituted Phosphine (B1218219) Oxides and Their Analogues

The development of synthetic routes to novel α-substituted phosphine oxides is crucial for expanding the chemical space and accessing compounds with tailored properties. These methods often involve the strategic introduction of functional groups at the α-position to the phosphorus center, which can significantly influence the molecule's electronic and steric characteristics.

Synthesis of α-Methoxyallyl Phosphine Oxide Analogues

The synthesis of α-methoxyallyl phosphine oxide analogues represents a key area of research, aiming to combine the features of an allyl group with a methoxy (B1213986) substituent at the α-carbon. While a definitive, single-step synthesis for a broad range of these specific analogues remains an area of active investigation, several established methodologies for the synthesis of functionalized and, more specifically, allylic phosphine oxides can be adapted and explored for this purpose.

One promising approach involves the Rh-catalyzed highly regio- and enantioselective synthesis of allylic phosphine oxides. wright.edu This method could potentially be adapted by using appropriately substituted starting materials to introduce the α-methoxy group. Another strategy is the radical allylation of dithiocarbonates using substituted allyl diphenylphosphine (B32561) oxides as radical trapping agents. mdpi.com This method offers a flexible and convergent route to allylation and might be modified to incorporate the desired α-methoxy functionality. mdpi.com

Furthermore, the synthesis of functionalized phosphine oxides can be achieved through the reaction of organomagnesium reagents with phosphorus-containing heterocycles. This approach has been successful in creating a variety of substituted phosphine oxides and could be a viable route for introducing the α-methoxyallyl moiety. The synthesis of allyl phosphine derivatives has also been reported using alkenyl carbonates and diaryl phosphine oxides in the presence of a metal catalyst, offering another potential pathway. rsc.org

A general overview of synthetic approaches to various phosphine oxides is presented in the following table:

| Synthesis Method | Description | Key Features | Potential for α-Methoxyallyl Analogues |

| Rh-Catalyzed Allylic Phosphinylation | Employs a rhodium catalyst for the regio- and enantioselective introduction of a phosphinoyl group to an allylic substrate. | High selectivity and stereocontrol. | High, with appropriately designed substrates. |

| Radical Allylation | Utilizes substituted allyl diphenylphosphine oxides to trap radicals, leading to the formation of new C-C bonds. | Tin-free, mild conditions, good functional group tolerance. | Moderate, would require synthesis of a specific α-methoxyallyl phosphine oxide precursor. |

| Grignard Reagent Reactions | Involves the reaction of Grignard reagents with phosphorus heterocycles to introduce various substituents. | Versatile for introducing a wide range of functional groups. | High, dependent on the availability of suitable starting materials. |

| Metal-Catalyzed Coupling | Couples alkenyl carbonates with diaryl phosphine oxides to form allyl phosphine derivatives. | Utilizes readily available starting materials. | Moderate to high, depending on the scope of the alkenyl carbonate. |

Structure-Reactivity Relationship Studies within the Family of Phosphine Oxides

Understanding the relationship between the structure of a phosphine oxide and its reactivity is fundamental to designing molecules with desired properties. This involves examining how electronic and steric factors, influenced by the substituents on the phosphorus atom and the α-carbon, dictate the compound's behavior in chemical reactions.

Steric hindrance around the phosphorus center also plays a critical role. Bulky substituents can impede the approach of reagents, thereby slowing down reaction rates or influencing the stereochemical outcome of a reaction. The interplay between these electronic and steric effects is a key determinant of the catalytic activity and selectivity of phosphine oxide-based ligands. For instance, in catalysis, the steric profile of a phosphine ligand can exert significant control over the transition metal-mediated reactions.

Quantitative structure-activity relationship (QSAR) studies on organophosphorus compounds have been employed to correlate their chemical structure with their biological or chemical activity. mdpi.comnih.govnih.gov These studies often utilize computational methods to derive descriptors that quantify steric and electronic properties, which are then used to build predictive models of reactivity. nih.gov

The following table summarizes the general influence of substituent effects on the reactivity of phosphine oxides:

| Factor | Effect of Increasing the Factor | Impact on Reactivity |

| Electron-donating character of substituents | Increases electron density on P=O group | Enhances nucleophilicity and coordination ability. |

| Electron-withdrawing character of substituents | Decreases electron density on P=O group | May alter bond strengths and influence electrophilic attack. |

| Steric bulk of substituents | Increases steric hindrance around the phosphorus center | Can decrease reaction rates and influence stereoselectivity. |

Exploration of Modified Ligand Frameworks for Enhanced Performance

The modification of the ligand framework of phosphine oxides is a powerful strategy for fine-tuning their performance in various applications, particularly in catalysis. By rationally designing and synthesizing ligands with specific structural features, it is possible to enhance their catalytic activity, selectivity, and stability.

One common approach involves the introduction of additional functional groups into the ligand backbone. These functional groups can participate in secondary interactions with the metal center or the substrate, thereby influencing the catalytic cycle. For example, the incorporation of a secondary phosphine oxide moiety can lead to bifunctional ligands that can act as both a ligand and a proton donor. digitellinc.com

The steric and electronic properties of the ligand can be systematically altered by varying the substituents on the phosphorus atom and the surrounding framework. This allows for the creation of a library of ligands with a wide range of properties, from which the optimal ligand for a specific catalytic transformation can be identified. For example, the use of bulky phosphine ligands can favor the formation of low-coordinate metal complexes, which are often highly reactive.

Furthermore, anchoring phosphine oxide derivatives onto solid supports, such as multiwalled carbon nanotubes, has been explored as a method to create heterogeneous catalysts. mdpi.com This approach can facilitate catalyst recovery and reuse, which is a significant advantage in industrial applications. The design and synthesis of novel chiral backbones for diphosphine ligands have also led to the development of highly effective catalysts for asymmetric reactions. nih.gov

The following table highlights some strategies for modifying phosphine oxide ligand frameworks and their intended effects:

| Modification Strategy | Description | Desired Outcome |

| Introduction of Functional Groups | Incorporating additional donor atoms or reactive groups into the ligand structure. | Enhanced catalytic activity through secondary interactions, bifunctional catalysis. |

| Systematic Variation of Substituents | Altering the electronic and steric nature of the groups attached to the phosphorus atom. | Fine-tuning of catalytic selectivity and reactivity. |

| Immobilization on Solid Supports | Anchoring the phosphine oxide ligand to a solid matrix. | Facile catalyst separation and recycling. |

| Development of Chiral Scaffolds | Synthesizing ligands with well-defined stereochemistry. | High enantioselectivity in asymmetric catalysis. |

Emerging Research Frontiers and Future Prospects in 1 Methoxyethyl Diphenylphosphine Oxide Chemistry

Development of Sustainable and Environmentally Benign Synthetic Methodologies

The principles of green chemistry are increasingly guiding the development of new synthetic methods, with a focus on minimizing waste, reducing energy consumption, and utilizing renewable resources. For phosphine (B1218219) oxides, traditional syntheses often involve multi-step processes with stoichiometric reagents, such as Grignard reagents, which can generate significant waste streams. Future research into the synthesis of (1-Methoxyethyl)diphenylphosphine oxide is likely to prioritize more sustainable and atom-economical approaches.

One promising avenue is the hydrophosphinylation of vinyl ethers. The addition of a P-H bond across a double bond is a highly atom-economical method for forming P-C bonds. Catalytic, enantioselective hydrophosphinylation of methoxyvinyl compounds with diphenylphosphine (B32561) oxide could, in principle, offer a direct and stereocontrolled route to (1-Methoxyethyl)diphenylphosphine oxide. The development of catalysts based on earth-abundant metals for such transformations is a key goal in sustainable chemistry.

Another area of focus is the use of greener reaction media. Replacing traditional volatile organic solvents with water, supercritical fluids, or bio-based solvents can significantly reduce the environmental impact of a synthetic process. Research into the phase-transfer catalysis or the use of surfactants to enable the synthesis of phosphine oxides in aqueous media is an active area of investigation that could be applied to the preparation of (1-Methoxyethyl)diphenylphosphine oxide.

The development of synthetic routes that utilize renewable starting materials is a long-term goal for sustainable chemistry. While the phenyl groups in (1-Methoxyethyl)diphenylphosphine oxide are currently derived from petrochemical feedstocks, future innovations in biomass conversion could provide alternative, bio-based sources of aromatic building blocks.

| Sustainable Synthetic Strategy | Potential Application to (1-Methoxyethyl)diphenylphosphine Oxide | Key Advantages |

| Catalytic Asymmetric Hydrophosphinylation | Direct synthesis from a vinyl ether and diphenylphosphine oxide. | High atom economy, potential for stereocontrol. |

| Use of Greener Solvents | Performing the synthesis in water or bio-derived solvents. | Reduced environmental impact, improved safety. |

| Renewable Feedstocks | Sourcing of aromatic and ethyl fragments from biomass. | Long-term sustainability, reduced reliance on fossil fuels. |

Integration into Continuous Flow Chemistry and Automated Synthesis Platforms

Continuous flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and pharmaceuticals, offering advantages in terms of safety, scalability, and process control. nih.gov The integration of the synthesis of (1-Methoxyethyl)diphenylphosphine oxide into continuous flow platforms represents a significant future prospect.

Flow chemistry is particularly well-suited for reactions that are highly exothermic or involve hazardous reagents, as the small reactor volumes and high surface-area-to-volume ratios allow for efficient heat dissipation and enhanced safety. europa.eu The synthesis of phosphine oxides can involve strongly basic or pyrophoric reagents, making flow chemistry an attractive option for improving the safety and reproducibility of these processes. A flow-based synthesis of (1-Methoxyethyl)diphenylphosphine oxide could involve pumping streams of the starting materials through a heated reactor coil, with the potential for in-line purification to yield the final product in a continuous fashion. nih.gov

Furthermore, automated synthesis platforms, which often utilize flow chemistry, can be used to rapidly screen reaction conditions and optimize synthetic routes. An automated platform could be employed to explore a wide range of catalysts, solvents, and temperature profiles for the synthesis of (1-Methoxyethyl)diphenylphosphine oxide, accelerating the discovery of optimal conditions. The data generated from these high-throughput experiments can also be used to build predictive models for reaction outcomes, further enhancing the efficiency of the synthetic process.

The use of 3D-printed reactors and other bespoke "reactionware" is another exciting development in flow chemistry that could be applied to the synthesis of this compound. beilstein-journals.org These custom-designed reactors can be fabricated to achieve specific mixing profiles or residence time distributions, providing a high degree of control over the reaction environment.

| Flow Chemistry/Automation Aspect | Potential Benefit for (1-Methoxyethyl)diphenylphosphine Oxide | Enabling Technology |

| Enhanced Safety and Control | Safe handling of exothermic reactions and hazardous reagents. | Microreactors, high heat and mass transfer. researchgate.net |

| Rapid Process Optimization | High-throughput screening of reaction parameters. | Automated synthesis platforms, Design of Experiment (DoE). |

| Scalability and Reproducibility | Seamless transition from laboratory to production scale. | Continuous processing, precise control of variables. |

| In-line Analysis and Purification | Real-time reaction monitoring and integrated work-up. | Process Analytical Technology (PAT), scavenger resins. |

Exploration of Novel Catalytic Roles and Ligand Design for Transition Metal Catalysis

Phosphine oxides are often considered to be ancillary ligands or pre-ligands in transition metal catalysis. The phosphorus center in a phosphine oxide is less electron-donating than in the corresponding phosphine, but the P=O bond can still coordinate to metal centers, particularly Lewis acidic metals. The chiral nature of (1-Methoxyethyl)diphenylphosphine oxide makes it an intriguing candidate for applications in asymmetric catalysis.

One potential role for (1-Methoxyethyl)diphenylphosphine oxide is as a chiral ligand in its own right. The combination of the stereogenic center and the potential for the methoxy (B1213986) group to act as a hemilabile coordinating arm could lead to the formation of well-defined, chiral metal complexes. These complexes could find application in a range of asymmetric transformations, such as hydrogenations, hydrosilylations, or conjugate additions.

Another avenue of exploration is the use of (1-Methoxyethyl)diphenylphosphine oxide as a precursor to other valuable chiral ligands. Reduction of the phosphine oxide would yield the corresponding chiral phosphine, (1-methoxyethyl)diphenylphosphine. Chiral phosphines are among the most important and widely used classes of ligands in asymmetric catalysis. tcichemicals.com The development of an efficient and stereoretentive method for the reduction of (1-Methoxyethyl)diphenylphosphine oxide would provide access to a new chiral phosphine ligand with potential applications in a variety of catalytic processes.

The design of new ligands based on the (1-Methoxyethyl)diphenylphosphine oxide scaffold is also a promising direction. For example, functional groups could be introduced onto the phenyl rings to tune the electronic or steric properties of the ligand, or to immobilize it on a solid support for catalyst recycling. The modular nature of phosphine oxide synthesis could facilitate the creation of a library of related ligands for screening in different catalytic reactions.

| Potential Catalytic Application | Role of (1-Methoxyethyl)diphenylphosphine Oxide | Key Structural Feature |

| Asymmetric Lewis Acid Catalysis | Chiral Ligand | P=O coordination, stereogenic center. |

| Asymmetric Transition Metal Catalysis | Chiral Pre-ligand (after reduction to the phosphine) | Stereogenic center, phosphine donor. |

| Ligand Design | Versatile molecular scaffold | Tunable electronic and steric properties. |

Q & A

Q. What are the established synthetic routes for (1-methoxyethyl)diphenylphosphine oxide, and how can reaction efficiency be optimized?

Methodological Answer:

- Nucleophilic Substitution: React diphenylphosphine oxide with 1-methoxyethyl halides (e.g., chloride or bromide) in anhydrous solvents (e.g., THF or DCM) under inert atmosphere. Monitor progress via <sup>31</sup>P NMR to track phosphine oxide intermediate formation .

- Oxidation of Phosphines: Start with (1-methoxyethyl)diphenylphosphine and oxidize using H2O2 or meta-chloroperbenzoic acid (mCPBA). Optimize stoichiometry (1:1.2 molar ratio) to avoid over-oxidation byproducts .

- Purification: Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures to isolate high-purity product.

Q. How should researchers characterize (1-methoxyethyl)diphenylphosphine oxide, and what analytical benchmarks are critical?

Methodological Answer:

Q. What are the stability considerations for this compound under different storage and reaction conditions?

Methodological Answer:

- Storage: Store in airtight containers at room temperature (<25°C) in a desiccator to prevent hydrolysis. Avoid prolonged exposure to light, as phosphine oxides may undergo photodegradation .

- Reaction Compatibility: Stable in anhydrous, non-acidic conditions. Decomposes in strong acids (e.g., H2SO4) via P–O bond cleavage. Test thermal stability via TGA (decomposition onset >200°C) .

Advanced Research Questions

Q. How does (1-methoxyethyl)diphenylphosphine oxide perform as a ligand in transition-metal catalysis?

Methodological Answer:

- Coordination Studies: Screen with Pd(II)/Ni(II) precursors in DMF or toluene. Use UV-Vis spectroscopy to monitor ligand-metal complex formation (e.g., λmax shifts).

- Catalytic Activity: Test in Suzuki-Miyaura couplings (e.g., aryl bromides with phenylboronic acid). Compare yields to triphenylphosphine oxide controls. Lower activity may arise from steric hindrance of the methoxyethyl group .

Q. What mechanistic insights explain contradictions in reported reactivity with electrophiles?

Methodological Answer:

- Electrophilic Aromatic Substitution (EAS): The methoxyethyl group directs electrophiles to para positions on phenyl rings. Use deuterated analogs to track regioselectivity via <sup>2</sup>H NMR .

- Phosphorus Reactivity: Competing pathways (e.g., P=O vs. C–O bond cleavage) may explain divergent product distributions. Employ DFT calculations (B3LYP/6-311+G(d,p)) to map transition states .

Q. How can computational methods resolve discrepancies in experimental data (e.g., conflicting spectroscopic assignments)?

Methodological Answer:

Q. What environmental and safety protocols are critical for large-scale studies?

Methodological Answer:

- Waste Management: Separate phosphorus-containing waste and neutralize with Ca(OH)2 before disposal. Partner with certified waste treatment facilities to avoid environmental release .

- Handling: Use gloveboxes for air-sensitive steps. Monitor airborne particulates via ICP-MS (P detection limit: 0.1 µg/m<sup>3</sup>) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.